2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring, an imidazole ring, and a piperidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the chlorinated and fluorinated phenyl ring: This step involves the chlorination and fluorination of a benzene ring using reagents such as chlorine gas and fluorine gas under controlled conditions.
Synthesis of the imidazole ring: The imidazole ring is synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Formation of the piperidine ring: The piperidine ring is synthesized through the hydrogenation of pyridine.
Coupling reactions: The final step involves coupling the chlorinated and fluorinated phenyl ring with the imidazole and piperidine rings using coupling reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Coupling reagents: Palladium catalysts, copper catalysts
Major Products Formed
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols
Substitution products: Amines, thiols
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanol
- 2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propane
Uniqueness
2-(2-chloro-6-fluorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O/c1-21-11-20-10-16(21)12-5-7-22(8-6-12)17(23)9-13-14(18)3-2-4-15(13)19/h2-4,10-12H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODCMZVQZCGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.